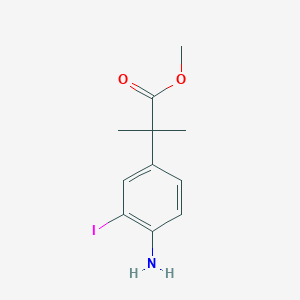

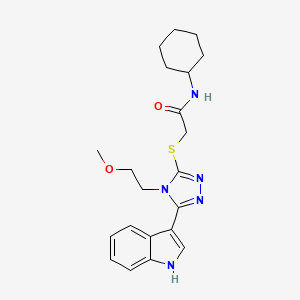

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives, including those similar to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, involves a multi-step process. Initially, salicylaldehyde derivatives are reacted with ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. This forms the core benzofuran carboxamide structure. Subsequently, these intermediates are further reacted with benzyl halides to yield the final compounds, such as the N-benzyl pyridinium halide derivatives . This method demonstrates the versatility in synthesizing a range of benzofuran carboxamide derivatives by altering the substituents on the pyridine and benzofuran moieties.

Molecular Structure Analysis

The molecular structures of the synthesized benzofuran carboxamide derivatives are confirmed using various spectroscopic methods. Although the specific compound N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is not directly mentioned, the general approach to confirming the structure of such compounds would involve techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of benzofuran carboxamide derivatives is influenced by the functional groups present on the molecule. The synthesized compounds exhibit inhibitory activity against cholinesterases, which suggests that they can interact with biological enzymes and potentially affect neurotransmitter degradation . The presence of various substituents on the benzofuran and pyridine rings can also influence the compound's ability to participate in additional chemical reactions, such as cyclocondensation, as seen in the synthesis of related pyrazole carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives are shaped by their molecular structure. These properties include solubility, melting point, and the ability to form salts or crystalline solids. The compounds' inhibitory effects on butyrylcholinesterase and Aβ self-aggregation indicate that they have specific interactions with biological targets, which is a critical aspect of their chemical behavior. The physicochemical properties consistent with CNS target space, as mentioned for related carboxamide compounds, suggest that these derivatives have the potential to cross the blood-brain barrier and exhibit central nervous system activity .

将来の方向性

作用機序

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral activity by binding to specific receptors .

Biochemical Pathways

For example, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration . This can impact the bioavailability of the compound.

Result of Action

For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Action Environment

For instance, the thermal denaturation study can provide insights into the stability of the compound under different temperature conditions .

特性

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(17-9-14-4-1-2-5-16(14)23-17)21-11-13-8-15(12-20-10-13)18-6-3-7-24-18/h1-10,12H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGNJXFIOKEPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)

![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)